molecular formula C13H12N2O B168990 4-methyl-N-(pyridin-2-yl)benzamide CAS No. 14547-80-9

4-methyl-N-(pyridin-2-yl)benzamide

Cat. No. B168990
CAS RN: 14547-80-9
M. Wt: 212.25 g/mol
InChI Key: BSVQSENXORJKSQ-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-2-yl)benzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzamide derivatives and has a molecular formula of C14H12N2O.

Mechanism Of Action

The mechanism of action of 4-methyl-N-(pyridin-2-yl)benzamide involves its ability to chelate with zinc ions, forming a stable complex. This complex exhibits fluorescence, which can be detected using various techniques such as fluorescence spectroscopy. The fluorescence intensity is directly proportional to the concentration of zinc ions, allowing for quantitative analysis.

Biochemical And Physiological Effects

4-methyl-N-(pyridin-2-yl)benzamide has also been studied for its potential biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. 4-methyl-N-(pyridin-2-yl)benzamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.

Advantages And Limitations For Lab Experiments

The advantages of using 4-methyl-N-(pyridin-2-yl)benzamide in lab experiments include its high selectivity and sensitivity towards zinc ions, as well as its ability to form stable complexes. However, one limitation is that 4-methyl-N-(pyridin-2-yl)benzamide is sensitive to pH changes, which can affect its fluorescence properties. Additionally, 4-methyl-N-(pyridin-2-yl)benzamide can be toxic at high concentrations, which should be taken into consideration when conducting experiments.

Future Directions

There are several future directions for the use of 4-methyl-N-(pyridin-2-yl)benzamide in research. One area of interest is the development of 4-methyl-N-(pyridin-2-yl)benzamide-based sensors for the detection of zinc ions in biological samples. Another potential application is the use of 4-methyl-N-(pyridin-2-yl)benzamide as a tool for studying the role of zinc ions in various biological processes. Additionally, further studies are needed to investigate the potential anticancer properties of 4-methyl-N-(pyridin-2-yl)benzamide and its derivatives.

Synthesis Methods

The synthesis of 4-methyl-N-(pyridin-2-yl)benzamide involves the reaction of 2-aminopyridine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, leading to the formation of 4-methyl-N-(pyridin-2-yl)benzamide as a white crystalline solid.

Scientific Research Applications

4-methyl-N-(pyridin-2-yl)benzamide has been studied extensively for its potential applications in various fields of research. One of the main areas of interest is its use as a fluorescent probe for the detection of zinc ions. 4-methyl-N-(pyridin-2-yl)benzamide has been shown to exhibit high selectivity and sensitivity towards zinc ions, making it a promising candidate for the development of zinc ion sensors.

properties

CAS RN

14547-80-9

Product Name

4-methyl-N-(pyridin-2-yl)benzamide

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16)

InChI Key

BSVQSENXORJKSQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Other CAS RN

14547-80-9

Origin of Product

United States

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